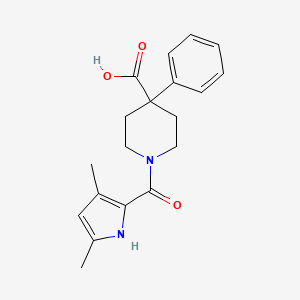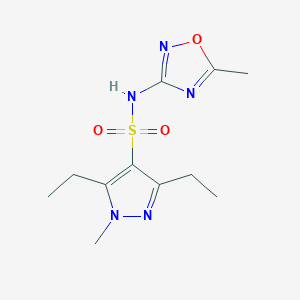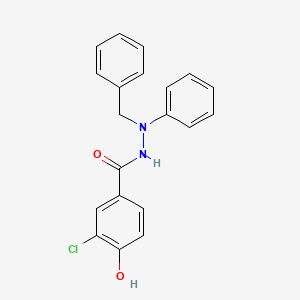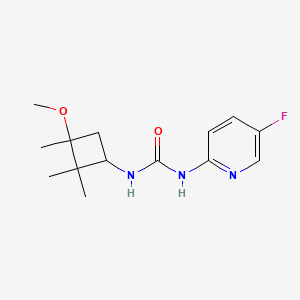
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is a neuromodulator that acts on various receptors in the central nervous system (CNS) and peripheral tissues. The A1 receptor is widely distributed in the brain, and its activation can have various effects on neuronal activity, including inhibition of neurotransmitter release and modulation of ion channels. DPCPX has been extensively studied for its ability to block the A1 receptor and its potential therapeutic applications.
Mecanismo De Acción
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid acts as a competitive antagonist of the adenosine A1 receptor, meaning that it binds to the receptor and prevents adenosine from binding and activating the receptor. The A1 receptor is involved in various physiological processes, including modulation of neuronal activity, regulation of blood flow, and modulation of immune function. By blocking the A1 receptor, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid can modulate these processes and potentially have therapeutic effects.
Biochemical and physiological effects:
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to have various biochemical and physiological effects, including modulation of neurotransmitter release, regulation of ion channels, and modulation of immune function. In the CNS, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to increase the release of neurotransmitters such as dopamine and glutamate, which can have various effects on neuronal activity. 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has also been shown to modulate ion channels, including potassium channels and calcium channels. In peripheral tissues, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to modulate immune function by reducing the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has several advantages for lab experiments, including its potency and selectivity for the A1 receptor, which allows for precise modulation of this receptor. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and administration.
Direcciones Futuras
There are several future directions for research on 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid, including further investigation of its potential therapeutic applications in various diseases and conditions. One area of particular interest is its potential use in the treatment of ischemic stroke, where it has shown promising results in animal models. Other areas of research include the investigation of its effects on other adenosine receptors and its potential interactions with other drugs. Overall, 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has shown great potential as a therapeutic agent and warrants further investigation.
Métodos De Síntesis
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid can be synthesized using various methods, including chemical synthesis and enzymatic methods. One of the most common chemical synthesis methods involves the reaction of 1,3-dimethyluracil with 1,3-dibromo-5-methylbenzene, followed by reduction and esterification to obtain the final product. Enzymatic methods involve the use of enzymes such as cytochrome P450 and peroxidases to catalyze the reactions involved in the synthesis.
Aplicaciones Científicas De Investigación
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been extensively studied for its potential therapeutic applications in various diseases and conditions. One of the most promising areas of research is its use in the treatment of ischemic stroke, a condition caused by the interruption of blood flow to the brain. 1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid has been shown to reduce the size of the infarcted area and improve neurological function in animal models of ischemic stroke. Other potential applications include the treatment of Parkinson's disease, epilepsy, and chronic pain.
Propiedades
IUPAC Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-13-12-14(2)20-16(13)17(22)21-10-8-19(9-11-21,18(23)24)15-6-4-3-5-7-15/h3-7,12,20H,8-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQJLIUIROJKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1)C(=O)N2CCC(CC2)(C3=CC=CC=C3)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethyl-1H-pyrrole-2-carbonyl)-4-phenylpiperidine-4-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methyl-N-[3-[(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]propyl]furan-2-carboxamide](/img/structure/B7682323.png)
![2-[(4-Fluorophenyl)methyl]-5-[4-(2-methoxyethyl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B7682331.png)

![4-[[1-(2-Morpholin-4-ylethyl)piperidin-4-yl]amino]benzamide](/img/structure/B7682343.png)

![N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-(thiophen-3-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7682357.png)
![2-(Oxolan-2-yl)-4-[(2-thiophen-2-ylimidazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7682367.png)
![1-[4-(Cyclopropylmethylamino)piperidin-1-yl]-3-(4-fluorophenyl)propan-1-one;hydrochloride](/img/structure/B7682377.png)


![N-[4-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)methoxy]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B7682397.png)
![4-[[Methyl-(5-thiophen-2-yl-1,3-oxazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7682405.png)
![1-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-2-(5,6,7,8-tetrahydronaphthalen-1-ylamino)ethanone](/img/structure/B7682407.png)